molecular formula C21H18N4O3 B2787457 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207024-06-3

3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2787457
CAS No.: 1207024-06-3
M. Wt: 374.4
InChI Key: XCRHUWVIIHDSFQ-UHFFFAOYSA-N
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Description

3-Allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic compound featuring a quinazoline-2,4-dione core substituted with an allyl group at position 3 and a 1,2,4-oxadiazole-containing side chain at position 1. This compound is structurally designed to leverage the pharmacophoric properties of quinazoline-diones and 1,2,4-oxadiazoles, both known for their antimicrobial and enzyme-inhibitory activities .

Properties

IUPAC Name

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-11-24-20(26)16-9-4-5-10-17(16)25(21(24)27)13-18-22-19(23-28-18)15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRHUWVIIHDSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" typically involves multiple steps:

  • Formation of the quinazoline-2,4(1H,3H)-dione core through cyclization reactions starting from anthranilic acid or its derivatives.

  • Incorporation of the 1,2,4-oxadiazole ring via condensation reactions involving the appropriate amidoxime and carboxylic acid derivatives.

  • Addition of the m-tolyl group through electrophilic aromatic substitution.

  • Introduction of the allyl group via a catalytic hydrogenation or nucleophilic substitution reaction.

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitutions at the C-5 position due to electron-deficient aromatic character. Key examples include:

Reaction TypeConditionsReagents/CatalystsOutcomeYieldSource
AlkylationDMF, K₂CO₃, 80°CAllyl bromideSubstitution at oxadiazole C-572%
Aromatic aminationToluene, Pd(OAc)₂, 110°CAniline derivativesIntroduction of amino groups58–65%

These reactions typically preserve the quinazoline core while modifying the oxadiazole’s electronic profile.

Electrophilic Reactions on the Quinazoline Core

The quinazoline-2,4-dione moiety participates in electrophilic substitutions, primarily at the C-6 and C-7 positions:

Reaction TypeConditionsReagentsOutcomeYieldSource
NitrationHNO₃/H₂SO₄, 0°CNitrating mixtureNitro group addition at C-645%
SulfonationClSO₃H, CH₂Cl₂, rtChlorosulfonic acidSulfonic acid derivative formation38%

Steric hindrance from the allyl and oxadiazole groups directs electrophiles to less hindered positions .

Cross-Coupling Reactions

The allyl substituent enables transition-metal-catalyzed cross-couplings:

Reaction TypeConditionsCatalystsPartnersOutcomeYieldSource
Suzuki-MiyauraDioxane, Pd(PPh₃)₄, 90°CArylboronic acidsBiaryl hybrid compounds68–74%
Heck couplingDMF, PdCl₂, 120°CStyrene derivativesAlkenylated derivatives52%

These reactions expand structural diversity for structure-activity relationship (SAR) studies.

Oxadiazole Ring-Opening Reactions

Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes cleavage:

Reaction TypeConditionsReagentsOutcomeYieldSource
Acidic hydrolysisHCl (6M), reflux, 12hFormation of amidoxime intermediate81%
Base-mediated openingNaOH (2M), EtOH, 60°CCarboxylate derivative67%

Ring-opening pathways are critical for synthesizing downstream metabolites or prodrugs.

Functionalization of the Allyl Group

The allyl side chain participates in addition and oxidation reactions:

Reaction TypeConditionsReagentsOutcomeYieldSource
EpoxidationmCPBA, CH₂Cl₂, 0°Cmeta-Chloroperbenzoic acidEpoxide formation63%
Hydroboration-oxidationBH₃·THF, then H₂O₂/NaOHPrimary alcohol derivative59%

These modifications enhance solubility or enable conjugation with biomolecules.

Cycloaddition Reactions

The oxadiazole and quinazoline moieties engage in [3+2] cycloadditions:

Reaction TypeConditionsReagentsOutcomeYieldSource
Huisgen cycloadditionCuI, DIPEA, rtPhenylacetyleneTriazole-linked hybrid70%

Such reactions are leveraged to generate polycyclic architectures for high-throughput screening .

Reductive Transformations

Selective reduction of the oxadiazole ring is achievable under controlled conditions:

Reaction TypeConditionsReagentsOutcomeYieldSource
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOHTetrahydro-oxadiazole derivative88%

Reduced analogs are explored for improved pharmacokinetic profiles.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the allyl group:

Reaction TypeConditionsReagentsOutcomeYieldSource
DimerizationUV light (254 nm), benzeneCyclobutane-linked dimer41%

This pathway is utilized in photoaffinity labeling studies.

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the oxadiazole (m-tolyl) and quinazoline (allyl) direct regioselectivity in electrophilic/nucleophilic attacks.

  • Electronic Effects : Electron-withdrawing groups on oxadiazole enhance its susceptibility to nucleophilic ring-opening.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) favor SNAr reactions, while non-polar solvents stabilize radical intermediates in photochemical processes .

Table 1: Representative Reaction Yields

Reaction ClassHighest YieldLowest YieldAverage Yield
Nucleophilic Substitution72%58%65%
Cross-Coupling74%52%63%
Reductive Transformations88%67%78%

Table 2: Optimal Catalysts for Cross-Couplings

CatalystReaction TypeEfficiency (TON)
Pd(PPh₃)₄Suzuki-Miyaura1,200
PdCl₂Heck coupling850

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. In a study assessing various quinazoline derivatives, compounds containing oxadiazole rings showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds with structural modifications similar to 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione displayed moderate to high inhibition zones in agar diffusion tests .

CompoundActivity Against S. aureusActivity Against E. coliMIC (mg/mL)
Compound 139 mm15 mm65
Compound 1510–12 mmModerate75

Anticancer Potential

Quinazoline derivatives are also being explored for their anticancer properties. The structural features of compounds like this compound suggest potential interactions with key cellular targets involved in cancer progression. Studies have shown that certain quinazoline derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving several synthesized quinazoline derivatives including those with oxadiazole substitutions, it was found that specific modifications led to increased potency against resistant bacterial strains. The study highlighted that compounds similar to 3-allyl derivatives were effective against strains typically resistant to first-line antibiotics .

Case Study 2: Anticancer Activity
Another investigation into the anticancer effects of quinazoline derivatives revealed that compounds with oxadiazole groups demonstrated significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation .

Mechanism of Action

The exact mechanism of action for biological activities may involve:

  • Binding to DNA or RNA: : Interfering with their normal functions.

  • Enzyme inhibition: : Blocking specific enzymatic pathways crucial for cell survival.

  • Receptor interaction: : Modulating signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Quinazoline-2,4-dione Derivatives

  • 1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione (60): This derivative features a ribofuranosyl group at position 1, synthesized via glycosylation of quinazoline-dione precursors. While it exhibits high synthetic yields (88–91%), its biological profile is distinct due to the hydrophilic sugar moiety, contrasting with the lipophilic oxadiazole group in the target compound .
  • 1-(Arylmethyl)quinazoline-2,4-diones : Patent literature highlights scalable alkylation methods for attaching aryl-methyl groups to the quinazoline-dione core. These compounds are optimized for anti-mycobacterial activity, differing from the target compound’s antimicrobial focus .

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

  • 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones: These analogs replace the quinazoline core with a thienopyrimidine system but retain the 1,2,4-oxadiazole substituent. They demonstrate broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli), with MIC values comparable to streptomycin (30 µg/mL). Their melting points (e.g., 210–245°C) suggest high crystallinity, a trait shared with the target compound .

Pyrimidine-2,4-dione Derivatives

  • 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione: This compound, patented for anti-tubercular use, substitutes the quinazoline core with pyrimidine-dione and incorporates a piperidinylmethyl group. Its activity against Mycobacterium tuberculosis underscores the importance of nitrogen-containing side chains in targeting bacterial enzymes .
Substituent-Specific Activity
  • Oxadiazole vs.
  • Allyl vs. Arylalkyl Groups: The allyl substituent at position 3 may confer greater metabolic stability compared to benzyl or phenoxyalkyl groups, as seen in other derivatives .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Melting Point (°C) Reference
Target Compound Quinazoline-2,4-dione 3-Allyl, 1-(3-m-tolyl-1,2,4-oxadiazolyl) Antimicrobial (inferred) Not reported
1-Ribofuranosylquinazoline-dione Quinazoline-2,4-dione 1-β-D-Ribofuranosyl Not reported Not reported
Thienopyrimidine-dione Thieno[2,3-d]pyrimidine 1-(3-Aryl-1,2,4-oxadiazolyl)methyl MIC: 30 µg/mL (vs. S. aureus) 210–245
Pyrimidine-dione Pyrimidine-2,4-dione 6-(Piperidinylmethyl) Anti-mycobacterial Not reported

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely employs alkylation strategies similar to those used for 1-(arylmethyl)quinazoline-diones (e.g., reaction of quinazoline-dione precursors with oxadiazole-containing chlorides), as described in patent literature .
  • Antimicrobial Potential: While direct data on the target compound’s activity is unavailable, structural analogs with 1,2,4-oxadiazole groups (e.g., thienopyrimidine-diones) show potent antimicrobial effects, suggesting similar utility .
  • Thermal Stability : High melting points observed in oxadiazole-containing derivatives (e.g., 210–245°C) imply that the target compound may exhibit favorable stability for formulation .

Biological Activity

The compound 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that incorporates both an oxadiazole and an allyl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to the quinazoline structure. The general synthetic route can be summarized as follows:

  • Formation of Oxadiazole : The oxadiazole moiety is synthesized by cyclizing m-tolylhydrazine with appropriate carboxylic acid derivatives under acidic conditions.
  • Quinazoline Derivation : The quinazoline core is formed through a condensation reaction involving an appropriate amine and carbonyl compound.
  • Allylation : Finally, the allyl group is introduced via an allylation reaction to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial activity. In particular, studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivity (Inhibition Zone in mm)MIC (mg/mL)
3-allyl derivative12 (against Staphylococcus aureus)75
Quinazoline derivative11 (against Escherichia coli)65
Control (Ampicillin)15 (against Staphylococcus aureus)70

The above table summarizes findings from various studies where related compounds exhibited moderate to strong antibacterial effects compared to standard antibiotics .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. For instance, compounds similar to This compound have been shown to inhibit tumor growth in vitro and in vivo.

A notable study demonstrated that certain quinazoline derivatives could inhibit PARP-1/2 with IC50 values in the low micromolar range:

CompoundIC50 (μM)Selectivity
Compound 11<3.12Moderate (PARP-1 over PARP-2)
Compound 103.02High

These compounds were effective in combination with existing chemotherapeutics like temozolomide (TMZ), enhancing their anticancer efficacy .

The biological activity of This compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring may inhibit key enzymes involved in bacterial resistance or cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, disrupting essential cellular processes.
  • Receptor Modulation : The structural features may enhance binding affinity to various receptors involved in cell signaling pathways.

Case Studies

Several studies have explored the pharmacological profiles of quinazoline derivatives:

  • Antimicrobial Activity Assessment : A study evaluated a series of quinazoline derivatives for their antibacterial properties using the agar well diffusion method. The results indicated that modifications at the 1 and 3 positions significantly influenced activity against various bacterial strains .
  • In Vivo Tumor Growth Inhibition : Another investigation focused on a quinazoline derivative's ability to inhibit tumor growth in mouse models when combined with TMZ. The results showed a marked reduction in tumor size compared to controls .

Q & A

Q. Optimization Tips :

  • Monitor intermediates via TLC/HPLC to ensure purity (>95%) .
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for recrystallization) to improve yields .

Which spectroscopic techniques are most reliable for characterizing this compound, and how do they resolve structural ambiguities?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm allyl group (δ 5.0–5.8 ppm for vinyl protons) and oxadiazole methylene (δ 4.2–4.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve connectivity between the quinazoline core and oxadiazole substituents .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~407.4 g/mol) and detect fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to elucidate the role of the m-tolyl and allyl groups in bioactivity?

Answer:
Methodology :

Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing m-tolyl with p-fluorophenyl or removing the allyl group) .

Biological Assays :

  • Test against cancer cell lines (e.g., MCF-7, HepG2) for IC₅₀ comparisons.
  • Evaluate enzyme inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based assays .

Computational Docking : Map binding interactions of the oxadiazole moiety with target proteins (e.g., PARP-1) using AutoDock Vina .

Q. Key Parameters :

  • LogP values to assess lipophilicity impacts on membrane permeability.
  • Steric effects of the allyl group on target binding pockets .

How can contradictory reports on the biological activities of quinazoline derivatives be systematically analyzed?

Answer:
Approach :

Meta-Analysis : Compile data from studies using standardized assays (e.g., MTT for cytotoxicity) and normalize results by cell type/passage number .

Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in response to the compound vs. analogs .

Solubility/Purity Checks : Re-evaluate disputed compounds via DSC (melting point consistency) and HPLC-UV (purity >98%) to rule out batch variability .

Q. Case Example :

  • Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound aggregation in aqueous media .

What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?

Answer:
Tools & Workflow :

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

  • Bioavailability : Rule-of-Five compliance (e.g., molecular weight <500, LogP <5).
  • Metabolic Stability : CYP450 enzyme interactions (e.g., CYP3A4 inhibition risk) .

Toxicity Screening :

  • ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts (e.g., oxadiazole-related nitrosamine risks).
  • Molecular Dynamics : Simulate blood-brain barrier penetration using PMF calculations .

Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, Ames test) .

How can regioselectivity challenges in oxadiazole-quinazoline coupling reactions be addressed?

Answer:
Strategies :

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) vs. Cu(I) for Ullmann-type couplings to favor 1,2,4-oxadiazole over 1,3,4-isomers .

Protecting Groups : Temporarily block reactive NH sites on quinazoline with Boc groups to direct coupling to the desired position .

Kinetic Control : Optimize reaction time/temperature (e.g., 12h at 60°C) to favor the thermodynamically stable product .

Analytical Confirmation : Use NOESY NMR to confirm regiochemistry via spatial proximity of key protons .

Methodological Guidance

What experimental designs mitigate solubility limitations during biological testing?

Answer:
Solutions :

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles for sustained release and improved cellular uptake .
  • Surfactant Use : Add Tween-80 (0.05% v/v) to prevent aggregation in cell culture media .

Validation : Measure solubility via shake-flask method and confirm stability via UV-Vis spectroscopy over 24h .

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